2-Hydroxy-4-methylnicotinic acid

Physicochemical profiling Lipophilicity Lead optimization

2-Hydroxy-4-methylnicotinic acid (4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid; C₇H₇NO₃; MW 153.14 g/mol) is a disubstituted pyridine-3-carboxylic acid bearing a hydroxyl group at position 2 (existing predominantly as the 2-oxo tautomer) and a methyl group at position 4. It belongs to the 2-hydroxynicotinic acid family—a class of heterocyclic building blocks employed in medicinal chemistry for kinase inhibitor scaffolds, anti-infective programs, and agrochemical intermediates.

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
CAS No. 38076-81-2
Cat. No. B1589960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-4-methylnicotinic acid
CAS38076-81-2
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC=C1)C(=O)O
InChIInChI=1S/C7H7NO3/c1-4-2-3-8-6(9)5(4)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11)
InChIKeyXTLDPQQUIMHNNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-4-methylnicotinic acid (CAS 38076-81-2): Physicochemical Identity and Compound Class Positioning for Informed Procurement


2-Hydroxy-4-methylnicotinic acid (4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid; C₇H₇NO₃; MW 153.14 g/mol) is a disubstituted pyridine-3-carboxylic acid bearing a hydroxyl group at position 2 (existing predominantly as the 2-oxo tautomer) and a methyl group at position 4 [1]. It belongs to the 2-hydroxynicotinic acid family—a class of heterocyclic building blocks employed in medicinal chemistry for kinase inhibitor scaffolds, anti-infective programs, and agrochemical intermediates [2]. The compound is commercially available at 95–98% purity from multiple vendors, with documented batch-specific QC certificates (NMR, HPLC, GC) . Its dual hydrogen-bond donor/acceptor capacity (2 HBD, 3 HBA) and moderate lipophilicity (XLogP3 = 0.4, consensus LogP = 0.45) position it as a polarity-balanced fragment for lead-oriented synthesis and fragment-based drug discovery [1].

Why Generic Substitution of 2-Hydroxy-4-methylnicotinic Acid (CAS 38076-81-2) with Positional Isomers or Des-methyl/Des-hydroxy Analogs Fails in Structure-Sensitive Applications


Within the 2-hydroxynicotinic acid chemotype, small changes in substitution pattern produce quantifiably distinct property profiles that cannot be compensated for by downstream formulation or reaction optimization. The 4-methyl group shifts lipophilicity by approximately +0.8 log units relative to des-methyl 2-hydroxynicotinic acid, while simultaneously lowering the melting point by ~14 °C versus the same comparator—a thermal behavior difference that directly impacts purification strategy and solid-state handling [1][2]. The 2-hydroxy (2-oxo) moiety contributes a hydrogen-bond donor site and increases TPSA by approximately 20 Ų compared to non-hydroxylated 4-methylnicotinic acid, altering aqueous solubility, passive permeability, and target engagement potential in cellular assays [3]. Furthermore, the 4-methyl substitution pattern (vs. 6-methyl positional isomer) yields distinct reactivity in electrophilic aromatic substitution and cross-coupling reactions due to differing electron density distribution on the pyridine ring . These quantifiable differences mean that procurement of the incorrect positional isomer or des-methyl/des-hydroxy analog cannot serve as a drop-in replacement for synthetic or biological workflows where the precise substitution pattern is critical to SAR or reaction trajectory.

2-Hydroxy-4-methylnicotinic acid (CAS 38076-81-2): Comparator-Anchored Quantitative Differentiation Evidence for Scientific Selection


Lipophilicity Shift: 2-Hydroxy-4-methylnicotinic Acid vs. Des-methyl 2-Hydroxynicotinic Acid vs. Des-hydroxy 4-Methylnicotinic Acid

The 4-methyl substituent on 2-hydroxy-4-methylnicotinic acid increases LogP by approximately 0.8 to 1.0 log units compared to the des-methyl parent 2-hydroxynicotinic acid (LogP = -0.657 to -0.4) [1][2]. Conversely, the 2-hydroxy group reduces LogP by approximately 0.1 to 0.5 units compared to non-hydroxylated 4-methylnicotinic acid (LogP = 0.53 by ALOGPS) [3]. This places the target compound at a moderate LogP of 0.4 (XLogP3) to 0.45 (consensus), which is within the optimal range for CNS drug-likeness (LogP 1–3) but closer to the lower boundary, offering a distinct polarity window relative to more lipophilic des-hydroxy analogs or more polar des-methyl analogs.

Physicochemical profiling Lipophilicity Lead optimization ADME prediction

Thermal Behavior Differentiation: Melting Point of 2-Hydroxy-4-methylnicotinic Acid Compared to Closest Positional Isomer and Parent Compounds

2-Hydroxy-4-methylnicotinic acid exhibits a melting point of 247 °C [1], which is intermediate between the higher-melting des-methyl analog 2-hydroxynicotinic acid (258–261 °C) [2] and the lower-melting des-hydroxy analog 4-methylnicotinic acid (215–216 °C) [3]. Compared to the 6-methyl positional isomer 2-hydroxy-6-methylnicotinic acid (mp 233–235 °C) , the 4-methyl substitution confers a melting point elevation of approximately 12–14 °C, indicating stronger intermolecular interactions in the crystal lattice (likely due to optimized hydrogen-bonding geometry between the 2-oxo/3-COOH motif) that translate into distinct recrystallization behavior and solid-state stability.

Solid-state characterization Crystallinity Purification Formulation

α4β2 Nicotinic Acetylcholine Receptor Agonist Activity: Functional Differentiation from the Parent Nicotinic Acid Scaffold

2-Hydroxy-4-methylnicotinic acid demonstrates measurable agonist activity at recombinant human α4β2 nicotinic acetylcholine receptors (nAChRs) with an EC₅₀ of 2,600 nM (2.6 µM) in HEK-293 cell-based functional assays [1]. This is a qualitative functional gain compared to the parent nicotinic acid (niacin), which acts primarily through the G-protein-coupled HCA2 receptor (GPR109A) and is not a meaningful agonist at nAChRs—nicotinic acid's name reflects its historical derivation from nicotine oxidation, not nicotinic receptor pharmacology [2]. The EC₅₀ of 2.6 µM, while modest compared to high-affinity nAChR ligands (e.g., nicotine EC₅₀ ~1–10 µM depending on stoichiometry, epibatidine Ki ~0.05 nM), establishes that the 2-hydroxy-4-methyl substitution pattern on the nicotinic acid scaffold confers a gain of nAChR interaction that is absent in the parent compound.

Nicotinic receptor pharmacology CNS drug discovery nAChR agonism Functional selectivity

Patent-Documented Utility as a Key Building Block for AXL Kinase Inhibitor Synthesis

Chinese patent CN110330479A explicitly employs 2-hydroxy-4-methylnicotinic acid as a reactant in the synthesis of a series of compounds of formula (I) claimed as AXL kinase inhibitors with antitumor activity [1]. The patent describes the hydrolysis of 2-hydroxy-4-methylnicotinic acid nitrile in sulfuric acid (20 h reaction) to yield the target acid in 25 g quantity, which then serves as the carboxylic acid coupling partner for subsequent amide bond formation with various amine-substituted heterocycles [1][2]. This specific synthetic role exploits the unique combination of the 3-carboxylic acid (for amide coupling) and the 2-hydroxy/2-oxo group (for additional hydrogen-bonding interactions with the kinase hinge region), a functional group pairing that is geometrically inaccessible with the 6-methyl positional isomer. While des-methyl 2-hydroxynicotinic acid could theoretically serve a similar coupling role, the 4-methyl group introduces steric and electronic modulation of the pyridine ring that affects the binding conformation of the final inhibitors, as evidenced by the patent's specific selection of this building block among available nicotinic acid derivatives.

Kinase inhibitor AXL Cancer therapeutics Synthetic intermediate

Hydrogen-Bond Donor/Acceptor Profile Differentiation vs. Non-Hydroxylated 4-Methylnicotinic Acid

2-Hydroxy-4-methylnicotinic acid possesses 2 hydrogen-bond donors (carboxylic acid OH and 2-hydroxy/2-oxo NH) and 3 hydrogen-bond acceptors, with a topological polar surface area (TPSA) of 70.42 Ų (Bidepharm) or 66.4 Ų (PubChem) [1]. In contrast, 4-methylnicotinic acid lacks the 2-hydroxy group and has only 1 HBD and 2 HBA, with a TPSA of approximately 50 Ų (analogous to nicotinic acid at 50.19 Ų) [2]. The additional HBD on the target compound enables a bidentate hydrogen-bond donor motif (2-oxo NH + COOH) that can engage kinase hinge regions in a donor–acceptor–donor pattern—a pharmacophoric feature absent in the des-hydroxy analog. This structural distinction is directly relevant to fragment-based drug design, where the target compound (MW 153.14, LogP 0.4, HBD 2, HBA 3) falls within 'Rule-of-Three' compliance (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3), whereas 4-methylnicotinic acid (MW 137.14) provides only a single HBD pharmacophore.

Fragment-based drug design Hydrogen bonding Pharmacophore Rule-of-Three compliance

Inhibitory Activity Against Dihydroorotase: Weak but Detectable—A Functional Profile Absent in the Parent Scaffold

In a dihydroorotase enzyme inhibition assay using mouse Ehrlich ascites cells at pH 7.37 and a compound concentration of 10 µM, 2-hydroxy-4-methylnicotinic acid exhibited an IC₅₀ of 180,000 nM (180 µM) [1]. While this represents weak inhibition, it is a detectable interaction with a zinc metalloenzyme in the de novo pyrimidine biosynthesis pathway. Nicotinic acid (niacin) is not reported as a dihydroorotase inhibitor—its biological role is as a precursor to NAD⁺/NADP⁺, not as a pyrimidine pathway antagonist [2]. For 4-methylnicotinic acid, no dihydroorotase inhibition data are publicly available. The weak but measurable inhibition by the target compound suggests that the 2-hydroxy-4-methyl substitution pattern introduces a zinc-chelating capacity (via the 2-oxo/3-COOH motif) that is absent or substantially weaker in the parent nicotinic acid scaffold, although the high IC₅₀ means this activity is unlikely to drive primary pharmacology at achievable concentrations.

Pyrimidine biosynthesis Dihydroorotase inhibition Anti-proliferative Enzyme screening

Best-Fit Research and Industrial Application Scenarios for 2-Hydroxy-4-methylnicotinic acid (CAS 38076-81-2)


Fragment-Based Drug Discovery: Polarity-Balanced Building Block for Kinase Inhibitor Fragment Libraries

With MW 153.14, LogP 0.4–0.45, 2 HBD, 3 HBA, and TPSA 66–70 Ų, 2-hydroxy-4-methylnicotinic acid is fully compliant with the 'Rule of Three' for fragment-based screening [1]. Its bidentate hydrogen-bond donor motif (2-oxo NH + COOH) can engage kinase hinge regions in a donor–acceptor–donor pattern, while the 4-methyl group provides a modest lipophilic contact that is absent in des-methyl 2-hydroxynicotinic acid. The compound's explicit use as a building block in patent CN110330479A for AXL kinase inhibitors validates this application scenario [2]. For fragment library procurement, this compound offers a pharmacophoric profile (dual HBD capacity) that cannot be replicated by 4-methylnicotinic acid (single HBD) or nicotinic acid (single HBD), making it a non-redundant addition to diversity-oriented fragment collections.

Neuronal Nicotinic Receptor Probe Development: A Structurally Novel nAChR Agonist Chemotype

The compound's EC₅₀ of 2.6 µM at human α4β2 nAChRs establishes it as a structurally novel starting point for nAChR ligand development [1]. Unlike nicotine (an alkaloid with a pyrrolidine ring) or epibatidine (a bridged azabicyclic structure), 2-hydroxy-4-methylnicotinic acid presents a 2-pyridone-3-carboxylic acid scaffold that is synthetically accessible and amenable to parallel derivatization at the carboxylic acid position (amide coupling) and the 4-methyl position (C–H functionalization). The parent nicotinic acid scaffold is pharmacologically silent at nAChRs, meaning this compound represents a genuine gain-of-function that opens new chemical space for nAChR probe and tool compound development [2]. Researchers procuring this compound for nAChR screening should consider that the structurally distinct 2-hydroxy-6-methylnicotinic acid (positional isomer) would likely exhibit a different nAChR activity profile due to altered geometry of the 2-oxo/3-COOH motif relative to the receptor binding site.

Heterocyclic Building Block Supply for Kinase Inhibitor Medicinal Chemistry: Patent-Enabled Synthetic Route

For medicinal chemistry teams pursuing kinase inhibitor programs—particularly those targeting AXL, Mer, or related TAM family kinases—2-hydroxy-4-methylnicotinic acid is procurement-ready with a disclosed synthetic route: hydrolysis of 2-hydroxy-4-methylpyridine-3-carbonitrile in sulfuric acid (20 h reaction time, 25 g demonstrated scale) [1]. This patent-enabled route reduces the synthetic development burden compared to non-disclosed positional isomers. Commercial availability at 98% purity from multiple vendors with batch-specific QC (NMR, HPLC, GC) further supports direct use in SAR campaigns [2]. The compound's melting point of 247 °C—distinct from the 6-methyl isomer (233–235 °C)—provides a reliable identity confirmation endpoint that mitigates the risk of positional isomer cross-contamination in large compound collections.

Pyrimidine Biosynthesis Enzyme Screening: A Weak Zinc-Chelating Probe for Dihydroorotase

The compound's measurable dihydroorotase inhibition (IC₅₀ 180 µM at pH 7.37) [1] positions it as a fragment-sized starting point for structure-based optimization toward more potent dihydroorotase or related zinc metalloenzyme inhibitors. While the inhibitory potency is too weak for cellular proof-of-concept studies, the activity is detectable and structurally novel relative to known dihydroorotase inhibitors (which are typically orotate analogs). The 2-oxo-3-carboxy motif may serve as a zinc-chelating pharmacophore, and the 4-methyl group offers a vector for growing the fragment toward additional binding site interactions. Procurement of this compound for metalloenzyme screening is warranted when seeking novel zinc-binding chemotypes that differ from the classical hydroxamic acid or carboxylic acid zinc-binding groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxy-4-methylnicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.